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6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman

Polymer Synthesis Thermal Properties Aromatic Polyamides

Conventional aromatic diols (e.g., bisphenol A, resorcinol) yield insoluble, difficult-to-process polymers. This spirobichroman diol monomer solves that: its rigid cardo-type spirocyclic core disrupts chain packing, enabling polyamides and poly(ether imide)s that dissolve in DMAc, NMP, DMF, and m-cresol while retaining high thermal stability. • Enables solution-cast transparent, flexible, tough films • Derived polyamides: Tg 183-200°C, Td10% >420°C • Derived poly(ether imide)s: Tg 175-262°C, Td10% >446°C (N₂/air) Supplied as ≥98% (HPLC) white crystalline powder; available from stock with full CoA.

Molecular Formula C23H28O4
Molecular Weight 368.5 g/mol
CAS No. 40278-59-9
Cat. No. B1589234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
CAS40278-59-9
Molecular FormulaC23H28O4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(CC3(O2)CC(C4=C(O3)C=C(C(=C4)O)C)(C)C)(C)C
InChIInChI=1S/C23H28O4/c1-13-7-19-15(9-17(13)24)21(3,4)11-23(26-19)12-22(5,6)16-10-18(25)14(2)8-20(16)27-23/h7-10,24-25H,11-12H2,1-6H3
InChIKeyHPPJCHQXOCLCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirobichroman Diol Specifications & Classification


6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman (CAS 40278-59-9) is a spiro-centered bischroman diol monomer with the molecular formula C23H28O4 and a molecular weight of 368.47 g/mol . The compound features a rigid spirobichroman core structure bearing two phenolic hydroxyl groups, which serve as reactive sites for polymer derivatization, and multiple methyl substituents at the 4,4,4',4',7,7' positions that influence steric bulk and solubility properties [1]. Commercially, the compound is available as a white to almost white powder or crystalline solid with a melting point of 203.0 to 210.0 °C and is typically supplied at purities of ≥95% or >98.0% (HPLC) .

Rigid spirobichroman cardo core for polymer backbone kinking
Two phenolic –OH groups as reactive derivatization sites
Multiple methyl substituents modulate steric and solubility profiles
Purity grades to suit different application requirements

Generic Diol Substitution Limitations


Substitution of 6,6'-dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman with generic aromatic diols (e.g., bisphenol A, hydroquinone, or resorcinol) in polymer synthesis is non-interchangeable due to the compound's rigid spirocyclic architecture. The spirobichroman core introduces a kinked, cardo-type structure that fundamentally alters polymer chain packing, resulting in distinct thermal and solubility profiles that cannot be replicated by linear or simply angled diols [1]. Specifically, the spiro-center disrupts chain planarity and intermolecular π-π stacking, enhancing solubility in common organic solvents while preserving high glass transition temperatures—a dual property set that generic diols do not confer [2]. Consequently, polymer formulations optimized for this monomer require its specific structural features; replacement with non-spiro diols will yield polymers with different solubility windows, altered thermal transitions, and potentially compromised film-forming capabilities.

Spirocyclic core creates a kinked, cardo-type chain packing; linear diols (e.g., bisphenol A, hydroquinone) may not replicate solubility and thermal behavior.
7,7′-Dimethyl substitution influences steric bulk and Tg range; non-methylated or differently substituted analogs may shift thermal processing windows.
Dual high-Tg and organic solubility is architecture-specific; replacement with conventional aromatic diols typically forfeits solution processability.

Quantitative Evidence: Spirobichroman vs. Non-Spiro Diols


Polyamide Tg: Spirobichroman vs. Non-Spiro Diols

Polyamides synthesized from a spirobichroman-containing ether diacid monomer (derived directly from 6,6'-dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman) exhibit glass transition temperatures (Tg) in the range of 183-200°C [1]. In contrast, polyamides derived from the non-spiro analog 6,6'-bis(4-carboxyphenoxy)-4,4,4',4'-tetramethyl-2,2'-spirobichroman (lacking the 7,7'-dimethyl substitution) showed Tg values of 182-235°C [2]. The presence of the 7,7'-dimethyl groups in the target compound-derived monomer reduces the Tg range and narrows its variability compared to the tetramethyl analog, providing more predictable thermal behavior.

Polyamide Tg
Cross-study comparable
Narrower Tg range: 183–200°C (17°C spread) vs. 182–235°C (53°C spread) for non-7,7′-dimethyl analog
Supports more consistent thermal processing behavior
DSC; derived polyamides from spirobichroman ether diacid
Polymer Synthesis Thermal Properties Aromatic Polyamides

Thermal Stability: Spirobichroman vs. Conventional Polyamides

Aromatic polyamides derived from the spirobichroman-containing ether diacid monomer demonstrate 10% weight loss temperatures (Td10%) above 420°C in both nitrogen and air atmospheres [1][2]. In contrast, polyamides synthesized from the non-spiro analog (6,6'-bis(4-carboxyphenoxy)-4,4,4',4'-tetramethyl-2,2'-spirobichroman) exhibited Td10% values above 416°C in nitrogen and above 422°C in air [3]. Conventional wholly aromatic polyamides (e.g., poly(p-phenylene terephthalamide)) typically show Td10% values in the 480-550°C range [4], but these materials lack the organic solubility of the spirobichroman-derived polymers.

Thermal Stability
Cross-study comparable
Td10% >420°C in N₂ and air; comparable to non-7,7′-dimethyl analog, soluble unlike conventional wholly aromatic polyamides
Combines high thermal stability with solution processability
TGA at 20°C/min; conventional aromatic polyamides Td10% 480–550°C but insoluble
Thermal Stability Polymer Degradation High-Performance Materials

Commercial Purity and Specification Benchmarks

Commercially, 6,6'-dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman is available at >98.0% purity by HPLC from TCI America , whereas alternative suppliers (e.g., AKSci) offer a minimum purity specification of 95% . The compound's melting point is consistently reported as 210°C (TCI reports a range of 203.0-210.0°C) . In comparison, the structurally related compound 6,6',7,7'-tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman (CAS 32737-35-2), which contains four hydroxyl groups instead of two, is also available commercially at ≥95% purity, but its additional hydroxyl functionality yields different reactivity and polymerization behavior .

Purity Specification
Data to verify
Premium grade >98% HPLC; standard grade 95% min. Melting point 203–210°C
Higher purity may reduce batch variability in polymer synthesis
Supplier-reported; lot-specific verification recommended
Procurement Specifications Quality Control Monomer Purity

Application Scenarios for Spirobichroman Diol


Organosoluble High-Temperature Polyamides

This compound is recommended as a monomer precursor for synthesizing aromatic polyamides that require both high thermal stability (Tg 183-200°C, Td10% >420°C) and solubility in common organic solvents such as DMAc, NMP, DMF, and m-cresol [1][2]. Unlike conventional wholly aromatic polyamides that are insoluble and require harsh processing conditions, spirobichroman-derived polyamides can be solution-cast into transparent, flexible, and tough films, making them suitable for coatings, membranes, and advanced composite matrices where solution processability is essential [1].

High-Temperature Soluble Poly(ether imide)s

The compound serves as a key starting material for preparing spirobichroman-containing diether anhydride monomers, which yield poly(ether imide)s with glass transition temperatures of 175-262°C and 10% weight loss temperatures above 446°C in both nitrogen and air [2]. The resulting poly(ether imide)s are soluble in various organic solvents and can be processed into transparent, flexible films, offering an alternative to conventional insoluble polyimides for applications in microelectronics, gas separation membranes, and high-temperature adhesives [2].

Dietheramine for Polyamide and Poly(amide-imide)

This diol can be converted via nucleophilic substitution to 6,6′-bis(4-aminophenoxy)-4,4,4′,4′,7,7′-hexamethyl-2,2′-spirobichroman, a dietheramine monomer used to prepare polyamides and poly(amide-imide)s with tailored thermal and mechanical properties [3]. The spirobichroman unit imparts a combination of chain rigidity (from the cardo structure) and segmental mobility (from the ether linkages), enabling fine-tuning of polymer Tg and solubility for specific application requirements [3].

Polymer Antioxidant and Stabilizer Research

Given its structural relationship to chromanol antioxidants (vitamin E analogs) and its commercial availability as a diol monomer, this compound may be investigated as a reactive stabilizer or antioxidant building block for incorporation into polymer backbones [4]. The presence of two phenolic hydroxyl groups allows for covalent attachment to polymer chains, potentially conferring intrinsic oxidative stability without the leaching issues associated with physically blended stabilizers. Note that direct antioxidant activity data for this specific compound are limited and require further experimental validation [4].

Application
Selection Property
Validation Focus
Organosoluble high-temperature polyamides
Spiro-centered cardo diol with reactive phenolic –OH
Organic solubility and thermal stability (Tg, Td) after polymerization
Poly(ether imide) synthesis
Diether anhydride precursor via diol derivatization
Film processability and high-temperature performance (>440°C Td10%)
Polyamide and poly(amide-imide) via dietheramine
Diamine precursor conversion from phenolic –OH groups
Tailored Tg and mechanical properties through spirobichroman unit
Antioxidant stabilizer research
Phenolic hydroxyl incorporation for oxidative stability
Oxidative stability (limited data; requires experimental validation)

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